![molecular formula C21H18F3N3OS B2830029 Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone CAS No. 1357783-39-1](/img/structure/B2830029.png)
Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone
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Description
Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
Scientific Research Applications
Anticancer Potential
A study highlighted the synthesis and evaluation of thiophene-quinoline derivatives, including compounds with structural similarities to Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone, for anticancer activity. The derivatives demonstrated selective cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines, suggesting potential applications in cancer therapy. SAR analysis indicated phenyl derivatives as more potent than isoxazole and triazole derivatives. These findings underscore the importance of exploring thiophene-quinoline analogues as candidates for anticancer drug development (Othman et al., 2019).
Spectroscopic Properties and Molecular Interactions
Research on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, related to the chemical family of Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone, highlighted their electronic absorption and fluorescence characteristics in various solvents. These properties are crucial for applications in fluorescent labeling and sensing technologies. The study provided insights into the dual fluorescence behavior and the role of intramolecular hydrogen bonding, contributing to the understanding of structure-environment effects on these compounds' spectroscopic behaviors (Al-Ansari, 2016).
Synthesis Techniques and Functionalization
A method was described for the synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through C2/C3 functionalization of quinoline, demonstrating the versatility of quinoline derivatives for chemical synthesis. This process showcases the potential for generating a variety of functionalized quinolines, which could be applied in developing new materials or pharmaceuticals (Belyaeva et al., 2018).
properties
IUPAC Name |
thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)26-19-16-6-1-2-7-18(16)25-13-17(19)20(28)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSVSXGKYGAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone |
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